2-Bromo-6-butylbenzo[d]thiazole
Description
2-Bromo-6-butylbenzo[d]thiazole is a brominated derivative of the benzo[d]thiazole scaffold, a heterocyclic compound with a sulfur and nitrogen atom in its six-membered aromatic ring. Benzo[d]thiazole derivatives are widely studied for their pharmacological relevance, including antibacterial, antifungal, and anticancer activities .
Properties
CAS No. |
412923-39-8 |
|---|---|
Molecular Formula |
C11H12BrNS |
Molecular Weight |
270.19 g/mol |
IUPAC Name |
2-bromo-6-butyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H12BrNS/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3 |
InChI Key |
OVTYUDHHFJZDEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structurally related bromobenzo[d]thiazole derivatives, highlighting substituent effects:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-6-butylbenzo[d]thiazole, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki coupling to introduce the bromine and butyl groups onto the benzothiazole core. For example, bromination of 6-butylbenzo[d]thiazole using N-bromosuccinimide (NBS) in dichloromethane under reflux (40–50°C) achieves moderate yields (~65%) . Optimization strategies include:
- Catalyst Screening : Pd-based catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents like DMF improve solubility of intermediates .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during bromination .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C2, butyl at C6). The butyl chain shows characteristic δ 0.8–1.6 ppm (triplet for CH₂ adjacent to S) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 284.03 for C₁₁H₁₂BrNS) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Bromine at C2 acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Key factors:
- Solvent Polarity : DMSO or DMF stabilizes transition states in SNAr reactions .
- Leaving Group Ability : Bromine’s moderate electronegativity balances reactivity and stability, unlike chlorine (less reactive) or iodine (prone to elimination) .
- Steric Effects : The bulky butyl group at C6 may slow kinetics; kinetic studies under varying temperatures (25–80°C) are recommended .
Advanced Research Questions
Q. What computational methods can predict the electronic and steric effects of substituents on this compound’s bioactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with reactivity; a smaller gap (~4.5 eV) suggests higher electrophilicity for drug-target interactions .
- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions (e.g., bromine’s δ+ charge) .
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinases), highlighting butyl chain hydrophobicity for binding pocket compatibility .
Q. How can contradictory data on the antimicrobial activity of this compound derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methoxy vs. butyl substituents). For example, butyl groups enhance membrane penetration but reduce solubility, requiring logP optimization (target: 2.5–3.5) .
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated) as a false-negative source .
Q. What experimental designs are recommended for studying the anticancer mechanisms of this compound derivatives?
- Methodological Answer : A multi-tier approach:
- In Vitro Screening : MTT assays on cancer cell lines (e.g., HepG2, MDA-MB-231) with IC₅₀ dose-response curves .
- Mechanistic Probes : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Target Identification : siRNA knockdown of suspected targets (e.g., topoisomerase II) followed by rescue experiments .
- Comparative Analysis : Benchmark against cisplatin; butyl derivatives show lower nephrotoxicity but require potency enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
